molecular formula C14H19IN2O2 B13749008 Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate CAS No. 1131614-99-7

Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate

Cat. No.: B13749008
CAS No.: 1131614-99-7
M. Wt: 374.22 g/mol
InChI Key: MSCBSIOSWYRFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate is a chemical compound with the molecular formula C14H19IN2O2 It is characterized by the presence of an iodine atom, a methyl ester group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate typically involves the iodination of a precursor compound followed by the introduction of the piperazine moiety. One common method involves the reaction of 3-iodo-4-formylbenzoic acid with 3-methylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the iodine atom, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The iodine atom and piperazine ring play crucial roles in its binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-iodo-4-(piperazin-1-yl)benzoate
  • 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride
  • N-methylpiperazine derivatives

Uniqueness

Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate is unique due to the presence of both an iodine atom and a methylpiperazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where these features are advantageous .

Properties

CAS No.

1131614-99-7

Molecular Formula

C14H19IN2O2

Molecular Weight

374.22 g/mol

IUPAC Name

methyl 3-iodo-4-[(3-methylpiperazin-1-yl)methyl]benzoate

InChI

InChI=1S/C14H19IN2O2/c1-10-8-17(6-5-16-10)9-12-4-3-11(7-13(12)15)14(18)19-2/h3-4,7,10,16H,5-6,8-9H2,1-2H3

InChI Key

MSCBSIOSWYRFPK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CC2=C(C=C(C=C2)C(=O)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.